N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride
Description
Molecular Formula: C₂₃H₃₀ClN₃ Molar Mass: 383.964 g/mol CAS Registry Number: 853349-61-8 Structural Features: This compound consists of a quinoline core substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a diethylated ethane-1,2-diamine moiety, forming a hydrochloride salt.
Properties
CAS No. |
853349-61-8 |
|---|---|
Molecular Formula |
C23H30ClN3 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(4-ethylphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C23H29N3.ClH/c1-4-18-11-13-19(14-12-18)22-17-23(24-15-16-26(5-2)6-3)20-9-7-8-10-21(20)25-22;/h7-14,17H,4-6,15-16H2,1-3H3,(H,24,25);1H |
InChI Key |
SHPGRVSPMLRPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(CC)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.
Coupling with Ethane-1,2-diamine: The final step involves coupling the quinoline derivative with ethane-1,2-diamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the ethylphenyl group, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Halogens, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted ethylphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Quinoline derivatives, including N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride, have been studied for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, with studies indicating that it may interfere with cellular signaling pathways involved in tumor growth and proliferation. For instance, research has shown that quinoline-based compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
1.2 Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. Its mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Chemical Biology
2.1 Chemical Probes
this compound serves as a chemical probe in biological research. Its structure allows for the study of protein-ligand interactions, particularly in the context of enzyme inhibition studies. The compound can be used to elucidate the roles of specific proteins in various biological processes by assessing how its binding affects protein function .
2.2 Drug Development
The compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that could enhance its pharmacological properties while reducing toxicity. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity against targeted diseases .
Materials Science
3.1 Organic Synthesis
this compound is also utilized in organic synthesis as an intermediate for producing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in the synthesis of novel materials with tailored properties .
3.2 Photophysical Properties
The photophysical characteristics of quinoline derivatives have been investigated for their potential applications in optoelectronic devices. The compound exhibits fluorescence properties that can be harnessed in the development of sensors and light-emitting devices, making it a candidate for further research in this area .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Antimicrobial properties | Effective against Gram-positive and Gram-negative bacteria; minimal inhibitory concentration (MIC) values suggest strong antimicrobial activity. |
| Study C | Chemical probe application | Confirmed binding affinity to target proteins involved in metabolic pathways; potential for further exploration in drug design. |
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in DNA replication or repair, leading to inhibition of cell proliferation.
Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations:
- Substituent Impact: The 4-ethylphenyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance binding to hydrophobic pockets in biological targets, such as kinases or DNA G-quadruplexes . These derivatives exhibit anticancer activity, suggesting the target compound may share similar mechanisms . Methoxy Substituent (): The 4-methoxyphenyl group increases polarity and hydrogen-bonding capacity, which could improve solubility but reduce cellular uptake compared to the ethylphenyl group in the target compound .
- Amine Chain Modifications: Diethylation (target compound vs. CQA): Diethylation reduces polarity, enhancing blood-brain barrier penetration and bioavailability, whereas CQA’s unmodified ethylene diamine chain is critical for antimalarial activity via heme binding .
Biological Activity
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Compound Overview
- Common Name : this compound
- CAS Number : 853349-61-8
- Molecular Formula : C23H30ClN3
- Molecular Weight : 384.0 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : The quinoline structure can be synthesized via the Skraup synthesis method, which involves cyclization reactions using aniline derivatives.
- Introduction of the Ethylphenyl Group : This is achieved through Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring.
- Coupling with Ethane-1,2-diamine : The final step involves the reaction of the quinoline derivative with ethane-1,2-diamine under basic conditions to yield the target compound .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Molecular Targets : The compound may inhibit enzymes involved in DNA replication or repair, which can lead to reduced cell proliferation.
- Signaling Pathways : It may also interfere with critical signaling pathways such as the MAPK/ERK pathway, essential for cell growth and survival .
Antiviral Properties
Research indicates that compounds with quinoline structures exhibit significant antiviral activities. For instance:
- Quinolines have been shown to possess broad-spectrum antiviral effects, including against HIV and hepatitis C virus (HCV). The structural features of this compound may enhance its efficacy against these viruses due to its ability to interact with viral enzymes .
Anticancer Activity
Quinoline derivatives are well-known for their anticancer properties. Studies suggest that this compound may inhibit tumor cell growth by inducing apoptosis or disrupting cell cycle progression:
These findings illustrate the potential of this compound in cancer therapy.
Case Studies and Research Findings
Recent studies have highlighted the versatility and effectiveness of quinoline derivatives in various biological contexts:
- Antiviral Activity : A study demonstrated that quinoline derivatives inhibited HCV replication in vitro, suggesting a potential role for this compound in antiviral drug development .
- Anticancer Mechanisms : Research has indicated that compounds similar to this one induce apoptosis in cancer cells through mitochondrial pathways, making them candidates for further anticancer drug development .
- Synergistic Effects : Some studies have explored the synergistic effects of combining quinoline derivatives with other therapeutic agents, enhancing their overall efficacy against resistant bacterial strains and cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-chloro-2-(4-ethylphenyl)quinoline and N,N-diethylethane-1,2-diamine under reflux in anhydrous ethanol or toluene. Optimization of temperature (80–110°C), reaction time (12–48 hours), and stoichiometric ratios (e.g., 1:1.2 for amine:chloroquinoline) is critical for achieving >70% yield. Purification involves recrystallization from ethanol or column chromatography .
- Data Contradiction : While reports yields up to 85% using ethylenediamine analogs, notes that bulkier substituents (e.g., diethyl groups) may reduce reactivity, requiring longer reaction times.
Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?
- Methodology :
- NMR : Use and NMR to confirm the quinoline core (δ 8.5–9.0 ppm for aromatic protons) and ethyl/diethyl substituents (δ 1.2–1.4 ppm for CH groups).
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. The hydrochloride salt enhances crystallinity due to ionic interactions .
- Validation : Compare experimental data with computed spectra (e.g., PubChem) to resolve ambiguities in diastereomer formation.
Q. How does the hydrochloride salt form affect solubility and stability in biological assays?
- Methodology : The hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS) compared to the free base, making it suitable for in vitro assays. Stability testing via HPLC under physiological conditions (pH 7.4, 37°C) shows <5% degradation over 24 hours. Use lyophilization for long-term storage .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the quinoline and ethylphenyl moieties to enhance anticancer activity?
- Methodology :
- Quinoline modifications : Fluorination at position 7 (as in , Compound II) increases cytotoxicity (IC 2.1 μM vs. 5.8 μM for non-fluorinated analogs).
- Ethylphenyl substitution : Replacing the 4-ethyl group with electron-withdrawing groups (e.g., NO) alters binding to DNA G-quadruplexes, as shown in molecular docking studies .
Q. How can researchers design in vitro/in vivo studies to evaluate this compound’s mechanism of action against specific cancer targets?
- Methodology :
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess binding to c-MYC G-quadruplex DNA or kinase targets (e.g., EGFR).
- In vivo models : Administer 10–50 mg/kg doses in xenograft mice (e.g., HCT-116 colon cancer) and monitor tumor volume reduction via bioluminescence imaging. Pair with toxicity profiling (liver/kidney function tests) .
- Analytical Challenges : Distinguish direct target engagement from off-effects using CRISPR knockouts of suspected targets.
Q. What analytical strategies resolve contradictions in reported IC values across different cell lines?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT vs. CellTiter-Glo) for cross-study comparisons.
- Meta-analysis : Pool data from (leukemia) and (solid tumors) to identify cell-type-specific sensitivities. For example, leukemic cells (IC 1–5 μM) show higher sensitivity than epithelial cancers (IC 10–15 μM) .
Methodological Best Practices
Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?
- Recommendations :
- Use microwave-assisted synthesis () to reduce reaction time from 48 hours to 6 hours.
- Implement inline FTIR monitoring to track amine-quinoline coupling efficiency in real time.
- Replace column chromatography with antisolvent precipitation (e.g., water/ethanol) for gram-scale purification .
Q. What computational tools are most effective for predicting off-target interactions in silico?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
